molecular formula C8H8N2O B1590985 7-methoxy-1H-benzo[d]imidazole CAS No. 27080-53-1

7-methoxy-1H-benzo[d]imidazole

Cat. No. B1590985
CAS RN: 27080-53-1
M. Wt: 148.16 g/mol
InChI Key: KEINCPBIVGNTSZ-UHFFFAOYSA-N
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Description

7-Methoxy-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 27080-53-1 and a molecular weight of 148.16 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

A group of benzimidazole analogs of sildenafil, 3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazines were efficiently synthesized . The synthesis of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole involved phenylenediamine, o-anisaldehyde, and 1,4-benzoquinone .


Molecular Structure Analysis

The crystal structures of 1H-benzo[d]imidazole derivatives were determined and an identical system of hydrogen bonds, C(4), was observed . Solid-state NMR was applied for testing the quality of the obtained samples .


Chemical Reactions Analysis

The formation of benzimidazoles with a methoxy group in the benzene ring and an allyl group at the nitrogen atom was observed . The piperazine-containing compounds showed a novel fragmentation pattern leading to an m/z = 316 .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary : Benzimidazole derivatives have been found to possess diverse biological and clinical applications, including antimicrobial activity . They are considered potential bioactive heterocyclic aromatic compounds with a variety of biological activities .
  • Methods : The antimicrobial activity of these compounds is evaluated against selected microbial species . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .
  • Results : Benzimidazole derivatives have shown to be extremely effective both with respect to their inhibitory activity and favorable selectivity ratio . They are considered a promising category of bioactive heterocyclic compounds that exhibit a wide variety of biological activities in the medicinal field .

2. Pharmacological Applications

  • Summary : Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in therapeutic uses .
  • Methods : The pharmacological application of these compounds is evaluated based on their inhibitory activity against various enzymes .
  • Results : Benzimidazole analogs have shown therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

3. Synthesis of Imidazoles

  • Summary : The synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods : The review highlights the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Results : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

4. Sulfur-Containing Materials

  • Summary : Sulfur-containing materials have received significant interest both in academia and industry .
  • Methods : The development of long wavelength absorbed photoinitiators with low mobility and low benzene release is a growing area of interest .
  • Results : These materials have found applications in optical lens materials, drug delivery systems, and self-assembled monolayers .

5. Antimicrobial Potential

  • Summary : Benzimidazole derivatives have been found to possess diverse biological and clinical applications, including antimicrobial potential .
  • Methods : The antimicrobial potential of these compounds is evaluated against selected microbial species . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .
  • Results : Benzimidazole derivatives have shown to be extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .

6. Microbiological Activity

  • Summary : Benzimidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
  • Methods : The microbiological activity of these compounds is evaluated by checking their selectivity .
  • Results : ADME calculations indicate that the compounds can be tested as potential drugs .

properties

IUPAC Name

4-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINCPBIVGNTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566263
Record name 4-Methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-1H-benzo[d]imidazole

CAS RN

27080-53-1
Record name 4-Methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Cui, Y Wang, Z Zhao, L Fan, Y Jiao, H Li… - European Journal of …, 2023 - Elsevier
Spleen tyrosine kinase (Syk) is an important oncogene and signal transduction mediator that is mainly expressed in hematopoietic cells. Syk plays a key role in the B cell receptor (BCR) …
Number of citations: 1 www.sciencedirect.com
Q Xi, M Wang, W Jia, M Yang, J Hu, J Jin… - Journal of Medicinal …, 2019 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-localized adaptor protein (STING receptor) that has been shown to be activated by binding to natural cyclic …
Number of citations: 40 pubs.acs.org
X Liu, M Wang, M Yang, H Sun, B Wang, X Pan… - European Journal of …, 2023 - Elsevier
Stimulator of interferon genes (STING) is a crucial adaptor protein that can regulate the innate immune response by inducing the secretion of type Ι interferons and other cytokines after …
Number of citations: 3 www.sciencedirect.com
NN Chen, H Zhang, QS Zhu, T Zeng… - Journal of Medicinal …, 2023 - ACS Publications
Stimulator of interferon gene (STING) is a critical adaptor protein that has a pivotal role in triggering inherent immune responses to infection. STING-linked interferon production has …
Number of citations: 3 pubs.acs.org
MJ Jeon, H Lee, J Lee, SY Baek, D Lee… - Journal of Medicinal …, 2022 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-membrane protein that plays important roles in cancer immunotherapy by activating innate immune responses. We …
Number of citations: 12 pubs.acs.org
MJ Jeon, H Lee, S Jo, M Kang, JH Jeong… - European Journal of …, 2023 - Elsevier
Stimulator of interferon genes (STING) agonists show promise as immunomodulatory agents for cancer therapy. In this study, we report the discovery of a novel orally available STING …
Number of citations: 4 www.sciencedirect.com
Z Song, X Wang, Y Zhang, W Gu, A Shen… - Journal of Medicinal …, 2021 - ACS Publications
Activation of the stimulator of interferon gene (STING) has emerged as an exciting immuno-oncology therapeutic strategy; however, the first-generation STING agonists, cyclic …
Number of citations: 20 pubs.acs.org
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org
JR Duvall, JD Thomas, RA Bukhalid… - Journal of Medicinal …, 2023 - ACS Publications
While STING agonists have proven to be effective preclinically as anti-tumor agents, these promising results have yet to be translated in the clinic. A STING agonist antibody–drug …
Number of citations: 4 pubs.acs.org
Z Zhu, RL Johnson, Z Zhang, LE Herring… - Cellular and Molecular …, 2023 - Springer
STING acts as a cytosolic nucleotide sensor to trigger host defense upon viral or bacterial infection. While STING hyperactivation can exert anti-tumor effects by increasing T cell filtrates, …
Number of citations: 2 link.springer.com

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